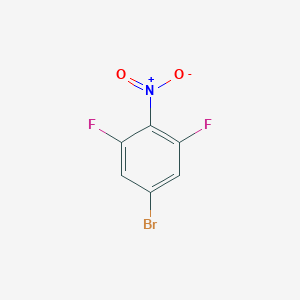

5-Bromo-1,3-difluoro-2-nitrobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-1,3-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAGKHWCTWMUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612604 | |

| Record name | 5-Bromo-1,3-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147808-42-2 | |

| Record name | 5-Bromo-1,3-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-difluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene

CAS Number: 147808-42-2

This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a synthesis protocol, and safety information.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₆H₂BrF₂NO₂.[2][3] It is also known by several synonyms, including 1-Bromo-3,5-difluoro-4-nitrobenzene and 4-Bromo-2,6-difluoronitrobenzene.[1][4][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[5][6] |

| CAS Number | 147808-42-2[2][3][4][6][7] |

| Molecular Formula | C₆H₂BrF₂NO₂[2][3][7] |

| Molecular Weight | 237.99 g/mol [2][5][6] |

| InChI Key | ABAGKHWCTWMUDH-UHFFFAOYSA-N[5][6] |

| SMILES | C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)Br[5] |

| MDL Number | MFCD12025434[6][7] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[4][6] |

| Appearance | Yellow Solid[8] |

| Boiling Point | 266 °C[1][4] |

| Flash Point | 114 °C[1][4] |

| Density | 1.89 g/cm³[4][9] |

| Purity | ≥95% - ≥98%[4][6][7] |

| Storage Temperature | Room Temperature[6] |

Synthesis Protocol

A common method for the synthesis of this compound involves the oxidation of 4-Bromo-2,6-difluoroaniline.[8][10]

Experimental Protocol: Synthesis of this compound [8][10]

Materials:

-

4-Bromo-2,6-difluoroaniline (1.0 eq)

-

Sodium perborate tetrahydrate (5.0 eq)

-

Glacial acetic acid

Procedure:

-

A suspension of sodium perborate tetrahydrate (18.5 g, 0.12 mol, 5.0 eq) in glacial acetic acid (125 mL) is heated to 65 °C.[8][10]

-

A solution of 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq) in glacial acetic acid (50 mL) is added slowly to the heated suspension over a period of 4 hours.[8][10]

-

After the initial addition, the reaction mixture is heated for an additional 3 hours.[8]

-

A second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) is added, and the mixture is stirred for 14 hours.[8]

-

A third portion of the oxidizing agent (9.0 g, 45.0 mmol) is added, and the reaction is monitored by TLC until the starting material is fully consumed (approximately 9 hours).[8]

-

The reaction mixture is cooled to room temperature, and the solid is removed by filtration.[8]

-

The filtrate is poured into ice-cold water (300 mL), and the precipitated solid is filtered off and dried to yield this compound as a yellow solid (3.40 g, 60% yield).[8]

References

- 1. Cas 147808-42-2,this compound | lookchem [lookchem.com]

- 2. Synthonix, Inc > 147808-42-2 | this compound [synthonix.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound CAS 147808-42-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 147808-42-2 [sigmaaldrich.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. This compound | 147808-42-2 [chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. This compound | 147808-42-2 [amp.chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene for Researchers and Drug Development Professionals

An Introduction to a Versatile Building Block in Medicinal Chemistry and Organic Synthesis

5-Bromo-1,3-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a nitro-activated benzene ring, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in the context of drug development, with a focus on the Keap1-Nrf2 signaling pathway.

Core Properties and Data

This section summarizes the key physical and chemical identifiers and properties of this compound, presented in a clear, tabular format for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 147808-42-2[2][3][4][5] |

| Molecular Formula | C₆H₂BrF₂NO₂[2][3][4][5] |

| Molecular Weight | 237.99 g/mol [2] |

| IUPAC Name | This compound[2] |

| Synonyms | 1-Bromo-3,5-difluoro-4-nitrobenzene, 4-Bromo-2,6-difluoronitrobenzene[2] |

| InChI | InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H[2] |

| SMILES | C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)Br[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | Solid | - |

| Melting Point | 52-57 °C | Data from commercial suppliers. |

| Boiling Point | 266 °C | Predicted value. |

| Density | 1.89 g/cm³ | Predicted value. |

| Solubility | No quantitative data available. Generally soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | - |

| pKa | No data available | - |

| LogP | 2.6[2] | A measure of lipophilicity, predicted value. |

Table 3: Spectral Data

| Spectrum Type | Data |

| ¹H NMR | No experimental data available in the searched resources. Predicted shifts would be in the aromatic region, influenced by the electron-withdrawing groups. |

| ¹³C NMR | No experimental data available in the searched resources. Six distinct signals are expected due to the molecule's asymmetry. |

| ¹⁹F NMR | A 19F NMR spectrum is available, indicating the presence of fluorine atoms. However, specific chemical shift and coupling constant data are not provided in the searched resources.[2] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight would be expected. |

Synthesis and Reactivity

This compound is a key synthetic intermediate due to its susceptibility to various chemical modifications.

Synthesis

A common synthetic route to this compound involves the oxidation of 4-Bromo-2,6-difluoroaniline.

Materials:

-

4-Bromo-2,6-difluoroaniline

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O)

-

Glacial acetic acid

-

Ice-cold water

Procedure:

-

Suspend sodium perborate tetrahydrate (18.5 g, 0.12 mol, 5.0 eq) in glacial acetic acid (125 mL) in a reaction vessel and heat the suspension to 65 °C.[6]

-

Dissolve 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq) in glacial acetic acid (50 mL).[6]

-

Slowly add the aniline solution to the heated sodium perborate suspension over a period of 4 hours.[6]

-

After the addition is complete, continue heating the reaction mixture for an additional 3 hours.[6]

-

Add a second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) and stir the mixture for 14 hours.[6]

-

Add a third portion of the oxidizing agent (9.0 g, 45.0 mmol).[6]

-

Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC). This may take up to 9 hours after the third addition.[6]

-

Once the reaction is complete, cool the mixture to room temperature and remove the solid by filtration.[6]

-

Pour the filtrate into ice-cold water (300 mL) to precipitate the product.[6]

-

Filter off the precipitated solid and dry it to obtain this compound as a yellow solid.[6]

Caption: Synthesis of this compound.

Chemical Reactivity

The electron-deficient nature of the aromatic ring, activated by the nitro and fluoro groups, makes this compound a versatile substrate for several key reactions.

The fluorine atoms and, to a lesser extent, the bromine atom can be displaced by various nucleophiles. The strong electron-withdrawing effect of the nitro group facilitates this reaction.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, DMSO, EtOH)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a reaction flask.

-

Add the amine nucleophile (1-1.2 equivalents) and the base (2-3 equivalents).

-

Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The nitro group can be readily reduced to an amino group, providing a key intermediate for further functionalization, such as amide bond formation or diazotization reactions.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

To a solution of this compound in ethyl acetate, add an excess of tin(II) chloride dihydrate.

-

Slowly add concentrated hydrochloric acid while stirring vigorously.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acid with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 4-bromo-2,6-difluoroaniline can be purified by column chromatography if necessary.

The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and introduce aryl or heteroaryl moieties.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC.

-

After completion, cool the mixture and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Caption: Key reactions of this compound.

Application in Drug Development: Targeting the Keap1-Nrf2 Pathway

A significant application of compounds derived from this compound is in the development of inhibitors of the Keap1-Nrf2 protein-protein interaction. The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.

Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent degradation by the proteasome. In response to cellular stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and cytoprotective genes.

Dysregulation of this pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Therefore, small molecule inhibitors that disrupt the Keap1-Nrf2 interaction can activate the Nrf2-mediated antioxidant response, offering a promising therapeutic strategy. The substituted aniline derivatives, which can be synthesized from this compound, serve as core scaffolds for such inhibitors.

Caption: Keap1-Nrf2 signaling pathway and inhibitor action.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its reactivity profile allows for the introduction of diverse functional groups through well-established synthetic methodologies. For researchers and professionals in drug development, this compound offers a valuable starting point for the synthesis of novel bioactive molecules, particularly those targeting cellular stress response pathways like Keap1-Nrf2. While a wealth of synthetic knowledge exists for related compounds, further experimental determination of its specific physical properties, such as solubility and detailed spectral characteristics, would greatly enhance its utility and accelerate its application in the development of new therapeutics and functional materials.

References

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. This compound | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Synthonix, Inc > 147808-42-2 | this compound [synthonix.com]

- 5. ivychem.com [ivychem.com]

- 6. This compound | 147808-42-2 [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information presented herein is intended to support researchers and professionals in drug development and related fields.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is a solid at room temperature and is also known by synonyms such as 1-Bromo-3,5-difluoro-4-nitrobenzene and 4-Bromo-2,6-difluoronitrobenzene.[1]

| Property | Value | Source(s) |

| CAS Number | 147808-42-2 | [1] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |

| Molecular Weight | 237.99 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98.0% | |

| Boiling Point | 266 °C | |

| Flash Point | 114 °C | |

| Density | 1.89 g/cm³ |

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 4-Bromo-2,6-difluoroaniline.

Experimental Protocol

The following protocol is a representative example of the synthesis:

-

Reaction Setup: Suspend sodium perborate tetrahydrate (5.0 equivalents) in glacial acetic acid. Heat the suspension to 65 °C.

-

Addition of Starting Material: Slowly add a solution of 4-Bromo-2,6-difluoroaniline (1.0 equivalent) in glacial acetic acid to the heated suspension over a period of 4 hours.

-

Reaction Monitoring and Further Reagent Addition: After the initial addition, continue heating the reaction mixture for an additional 3 hours. Subsequently, add a second portion of sodium perborate tetrahydrate. After 14 hours of continued stirring, add a third portion of the oxidizing agent. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solid by filtration. Pour the filtrate into ice-cold water to precipitate the product.

-

Purification: Collect the precipitated solid by filtration and dry it to obtain this compound as a yellow solid. This procedure has a reported yield of 60%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapies. One of its most significant applications is as an intermediate in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. However, under conditions of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions.

Keap1-Nrf2 Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway and the role of inhibitors.

The electrophilic nature of this compound, conferred by the nitro and fluoro groups, makes it a suitable precursor for synthesizing molecules that can modulate the Keap1-Nrf2 interaction. The bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse chemical libraries for drug screening.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile and important intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its chemical properties allow for a range of synthetic transformations, making it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in research and development.

References

synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene from 4-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview for the synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis involves the oxidation of 4-Bromo-2,6-difluoroaniline. This document outlines the experimental protocol, presents key quantitative data, and illustrates the reaction workflow.

Reaction Overview

The synthesis detailed herein is the oxidation of the amino group of 4-Bromo-2,6-difluoroaniline to a nitro group. This transformation is achieved using an oxidizing agent in an acidic medium. The starting material, 4-Bromo-2,6-difluoroaniline, is a tri-halogenated aniline derivative that serves as a versatile building block in chemical synthesis due to its multiple reactive sites.[2]

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.

Materials:

-

4-Bromo-2,6-difluoroaniline

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O)

-

Glacial acetic acid

Procedure: [3]

-

A suspension of sodium perborate tetrahydrate (18.5 g, 0.12 mol) in glacial acetic acid (125 mL) is prepared in a suitable reaction vessel.

-

The suspension is heated to 65 °C.

-

A solution of 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol) dissolved in glacial acetic acid (50 mL) is added slowly to the heated suspension over a period of 4 hours.

-

After the initial addition, the reaction mixture is heated for an additional 3 hours.

-

A second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) is then added to the reaction mixture.

-

The mixture is stirred for another 14 hours.

-

A third portion of the oxidizing agent (9.0 g, 45.0 mmol) is added.

-

The reaction is monitored for the full consumption of the starting material, which typically occurs 9 hours after the third addition.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solid byproducts are removed by filtration.

-

The filtrate is then poured into ice-cold water (300 mL).

-

The precipitated solid product is collected by filtration and dried.

-

The final product, this compound, is obtained as a yellow solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| 4-Bromo-2,6-difluoroaniline | 5.0 g (24.0 mmol) |

| Sodium perborate tetrahydrate (total) | 33.5 g (0.20 mol) |

| Glacial Acetic Acid (total) | 175 mL |

| Reaction Conditions | |

| Temperature | 65 °C |

| Total Reaction Time | Approximately 30 hours |

| Product | |

| This compound | 3.40 g |

| Yield | 60% |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive overview of the synthesis of this compound from 4-Bromo-2,6-difluoroaniline. The provided protocol and data are intended to support researchers in their synthetic chemistry endeavors.

References

The Aromatic Reactivity of 5-Bromo-1,3-difluoro-2-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of 5-Bromo-1,3-difluoro-2-nitrobenzene. The strategic placement of electron-withdrawing groups and a halogen on the benzene ring makes this compound a highly versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document outlines the fundamental principles governing its reactivity, provides detailed experimental protocols for its synthesis, and discusses its anticipated behavior in nucleophilic aromatic substitution reactions.

Core Concepts: A Highly Activated Aromatic System

The reactivity of the aromatic ring in this compound is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) substituents. These groups significantly reduce the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This activation is a key principle in understanding the compound's utility in organic synthesis.

The primary reaction pathway for this and similar electron-deficient aromatic compounds is Nucleophilic Aromatic Substitution (SNAr) . This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. In the case of this compound, both the bromine and fluorine atoms are potential leaving groups.

The general mechanism for an SNAr reaction proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro group, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.

Regioselectivity in Nucleophilic Aromatic Substitution

The positions of the substituents on the this compound ring dictate the regioselectivity of SNAr reactions. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom at position 1 is ortho to the nitro group, and the bromine atom at position 5 is para to the nitro group.

General principles of SNAr suggest that the fluorine atom at the 1-position is the most likely site for substitution. This is due to the combined electron-withdrawing inductive and resonance effects of the nitro group, which are strongest at the ortho position. While bromine can also act as a leaving group, fluorine is often a better leaving group in SNAr reactions on highly activated rings.

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline

Reaction: Bromination of 2,6-difluoroaniline.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the stirred solution, maintaining the temperature below 25°C.

-

Stir the mixture at room temperature for 2 hours.

-

To the reaction mixture, add sodium thiosulphate, sodium acetate, and water.

-

Cool the mixture, and filter the resulting solid.

-

Dissolve the solid in a suitable organic solvent such as ether, wash with water and 10% sodium hydroxide solution, and then dry the organic phase.

-

Remove the solvent under reduced pressure to yield 4-Bromo-2,6-difluoroaniline.[1]

Step 2: Synthesis of this compound

Reaction: Oxidation of 4-Bromo-2,6-difluoroaniline.[2]

Experimental Protocol:

-

Suspend sodium perborate tetrahydrate (5.0 eq) in glacial acetic acid and heat to 65°C.[2]

-

Slowly add a solution of 4-Bromo-2,6-difluoroaniline (1.0 eq) in glacial acetic acid to the suspension over 4 hours.[2]

-

Heat the reaction mixture for an additional 3 hours.[2]

-

Add a second portion of sodium perborate tetrahydrate (1.25 eq) and continue stirring for 14 hours.[2]

-

Add a third portion of sodium perborate tetrahydrate (1.88 eq) and stir for another 9 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

-

Cool the mixture to room temperature and filter to remove the solid.

-

Pour the filtrate into ice-cold water to precipitate the product.[2]

-

Filter and dry the solid to obtain this compound as a yellow solid.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| 1 | 2,6-Difluoroaniline | 1.0 | Glacial Acetic Acid | < 25°C | 2 hours | ~92% |

| 2 | 4-Bromo-2,6-difluoroaniline | 1.0 | Glacial Acetic Acid | 65°C | ~26 hours | ~60% |

Visualizing the Synthetic and Reaction Pathways

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the two-step synthesis process.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 5-Bromo-1,3-difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 5-Bromo-1,3-difluoro-2-nitrobenzene (CAS No. 147808-42-2), a compound utilized in specialized research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, personal protective measures, emergency procedures, and proper storage and disposal methods associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are associated with acute toxicity through oral, dermal, and inhalation routes, as well as skin and eye irritation.[1][2]

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |

GHS Pictograms and Signal Word

The following diagram illustrates the GHS pictograms and signal word associated with this compound.

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to prevention is critical when handling this compound. The following protocols are derived from established precautionary statements and are designed to minimize exposure risk.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Body Area | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles, face shield | Must comply with EN166 or equivalent. |

| Skin | Protective gloves, lab coat | Impervious gloves (e.g., nitrile rubber) should be worn.[4] |

| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or for emergency response. |

The logical workflow for selecting and using PPE is illustrated in the diagram below.

Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is crucial. The following protocols outline the necessary first aid and spill response measures.

First Aid Measures

The following table details the first aid procedures for different routes of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[4][5] If feeling unwell, seek medical attention.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth.[4][5] Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

The decision-making process for responding to an exposure incident is outlined in the diagram below.

Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[2] Sweep up the solid material and place it into a suitable, closed container for disposal.[2][5] Avoid generating dust.

Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the stability of the compound and prevent accidental exposure.

Handling

Storage

-

The recommended storage temperature is room temperature.[3]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C6H2BrF2NO2[1] |

| Molecular Weight | 237.99 g/mol [1] |

| Physical Form | Solid[3] |

| Purity | Typically ≥98%[3][6] |

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. This compound | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound | 147808-42-2 [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthonix, Inc > 147808-42-2 | this compound [synthonix.com]

Technical Guide: GHS Hazard Profile of 5-Bromo-1,3-difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS hazard statements associated with 5-Bromo-1,3-difluoro-2-nitrobenzene (CAS No. 147808-42-2). Due to the limited availability of specific quantitative toxicity data and detailed experimental protocols for this compound in publicly accessible literature, this guide presents the reported GHS classifications and outlines the standard OECD (Organisation for Economic Co-operation and Development) guidelines for the experimental determination of these hazards.

GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. For this compound, the following hazard statements have been reported.[1][2]

Hazard (H) Statements

Hazard statements describe the nature of the hazards of a chemical substance.

| Code | Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute toxicity, oral[1][2] |

| H312 | Harmful in contact with skin | Acute toxicity, dermal[1][2] |

| H315 | Causes skin irritation | Skin corrosion/irritation[1][2] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[1][2] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation[1][2] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation[1][2] |

Precautionary (P) Statements

Precautionary statements describe recommended measures to minimize or prevent adverse effects resulting from exposure to a hazardous chemical.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash hands thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P301+P317 | IF SWALLOWED: Get medical help.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P317 | Get medical help.[3] |

| P319 | Get medical help if you feel unwell.[3] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[3] |

| P330 | Rinse mouth.[3] |

| P332+P317 | If skin irritation occurs: Get medical help.[3] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Experimental Protocols for Hazard Determination

Acute Toxicity

The "harmful if swallowed, in contact with skin, or if inhaled" classifications are determined through acute toxicity studies. The OECD provides several guidelines for these tests.

-

Oral Toxicity (OECD 420, 423, 425): These tests are designed to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of a test population. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals at each step to classify a substance into a GHS category based on mortality.[4][5] The Up-and-Down Procedure (OECD 425) also uses a sequential dosing approach to estimate the LD50 with greater precision.[5]

-

Dermal Toxicity (OECD 402): This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.[6][7] A specified amount of the substance is applied to a shaved area of the skin of test animals, and the animals are observed for signs of toxicity and mortality over a period of at least 14 days.[7]

-

Inhalation Toxicity (OECD 403, 436): These guidelines are used to assess the toxicity of a substance when inhaled.[3][8] The Acute Toxic Class Method (OECD 436) can be used for classification purposes and involves exposing animals to a series of fixed concentrations.[3] OECD 403 is used to determine the median lethal concentration (LC50).[8]

Skin and Eye Irritation

The classifications of "causes skin irritation" and "causes serious eye irritation" are determined through irritation and corrosion studies.

-

Skin Irritation (OECD 439): This is an in vitro method that uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation.[9][10] It is a replacement for the traditional animal test and determines if a substance should be classified as a skin irritant (GHS Category 2).[9]

-

Eye Irritation (OECD 405): This test is typically performed on albino rabbits and involves applying the test substance to the eye and observing for any ocular lesions.[1][11] The severity and reversibility of the eye irritation are scored over time to determine the appropriate GHS classification.[11]

GHS Hazard Determination Workflow

The following diagram illustrates a generalized workflow for the determination of acute toxicity and irritation hazards for a chemical substance according to GHS, incorporating the relevant OECD test guidelines.

This guide provides a summary of the known GHS hazard information for this compound and outlines the standard methodologies used to determine these hazards. Researchers and drug development professionals should always consult the most current and comprehensive Safety Data Sheet (SDS) for this compound and adhere to all recommended safety precautions.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. x-cellr8.com [x-cellr8.com]

- 11. oecd.org [oecd.org]

A Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Synthetic Building Block

5-Bromo-1,3-difluoro-2-nitrobenzene is a halogenated nitroaromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of multiple reactive sites on the benzene ring: a bromine atom amenable to cross-coupling reactions, two activating fluorine atoms, and a nitro group that strongly influences the ring's electronics and can be readily converted to other functional groups. This guide provides a comprehensive overview of its properties, commercial availability, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities of 98% or higher. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.

| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Accela ChemBio Co.,Ltd. | ≥98% | 147808-42-2 | C₆H₂BrF₂NO₂ | 237.99 |

| BLDpharm | ≥98% | 147808-42-2 | C₆H₂BrF₂NO₂ | 237.99 |

| ChemicalBook | 96-98%, 99% HPLC | 147808-42-2 | C₆H₂BrF₂NO₂ | 237.99 |

| Manchester Organics | 95% | 147808-42-2 | C₆H₂BrF₂NO₂ | 237.99 |

| Sigma-Aldrich | 98% | 147808-42-2 | C₆H₂BrF₂NO₂ | 237.99 |

| Synthonix | 98% | 147808-42-2 | C₆H₂BrF₂NO₂ | 237.99 |

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for the successful application of this compound in synthesis. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value |

| CAS Number | 147808-42-2 |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

| Appearance | Yellow solid |

| Melting Point | 52-57 °C |

| Boiling Point | 266 °C at 760 mmHg |

| Density | 1.890 g/cm³ |

| Flash Point | 114 °C |

| Solubility | Insoluble in water, soluble in common organic solvents. |

| ¹⁹F NMR | Spectra available from suppliers and databases like PubChem. |

| IR Spectroscopy | Characteristic peaks for nitro group (approx. 1500-1570 cm⁻¹ and 1335-1370 cm⁻¹), C-Br (approx. 500-600 cm⁻¹), and C-F (approx. 1000-1350 cm⁻¹). |

| Mass Spectrometry | Distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Experimental Protocols

The following sections detail the synthesis of this compound and a representative example of its application in a nucleophilic aromatic substitution reaction.

Synthesis of this compound from 4-Bromo-2,6-difluoroaniline[1]

This protocol describes the oxidation of 4-Bromo-2,6-difluoroaniline to the corresponding nitrobenzene derivative.

Materials:

-

4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq)

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O) (18.5 g, 0.12 mol, 5.0 eq initially, with subsequent additions)

-

Glacial acetic acid (175 mL total)

-

Ice-cold water

Procedure:

-

Suspend sodium perborate tetrahydrate (18.5 g) in glacial acetic acid (125 mL) and heat the suspension to 65 °C.

-

Dissolve 4-Bromo-2,6-difluoroaniline (5.0 g) in glacial acetic acid (50 mL).

-

Slowly add the aniline solution to the heated sodium perborate suspension over a period of 4 hours.

-

After the addition is complete, heat the reaction mixture for an additional 3 hours.

-

Add a second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) and continue stirring the mixture for 14 hours.

-

Add a third portion of the oxidizing agent (9.0 g, 45.0 mmol).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until full consumption of the starting material is observed (approximately 9 hours after the third addition).

-

Cool the mixture to room temperature and remove the solid by filtration.

-

Pour the filtrate into ice-cold water (300 mL) to precipitate the product.

-

Filter off the precipitated solid and dry to yield this compound as a yellow solid (3.40 g, 60% yield).[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the nitro and fluoro substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the leaving groups on the ring, typically a fluoride ion. This class of reaction is fundamental in building more complex molecules for drug discovery and agrochemical development.

The general workflow for an SNAr reaction is depicted below.

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Reactivity and Applications

This compound is a versatile building block due to its distinct reactive sites, which can be addressed selectively.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are activated by the ortho-nitro group, making them susceptible to displacement by various nucleophiles such as amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is crucial for subsequent reactions like diazotization or amide bond formation, opening up further synthetic possibilities.

-

Cross-Coupling Reactions: The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This enables the formation of new carbon-carbon bonds, allowing for the construction of biaryl structures commonly found in bioactive molecules.

These reactive properties make this compound a key starting material in the synthesis of various targeted molecules, including:

-

Inhibitors of the Keap1-Nrf2 protein-protein interaction: This pathway is a target for diseases involving oxidative stress.

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors: These are a promising class of drugs for cancer immunotherapy.

-

Novel fungicides and other agrochemicals: The incorporation of the fluorinated aromatic scaffold can lead to new crop protection agents.

The logical relationship between the compound's structure and its synthetic applications is illustrated in the diagram below.

Caption: Relationship between the structure, reactivity, and applications.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-1,3-difluoro-2-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-difluoro-2-nitrobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, two activating fluorine atoms, and a nitro group, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Chemical Transformations

The reactivity of this compound is dominated by three main types of reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, being ortho and para to the strongly electron-withdrawing nitro group, are activated towards displacement by various nucleophiles.

-

Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond allows for the formation of new carbon-carbon bonds with a variety of organoboron reagents.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, providing a precursor for the synthesis of various anilines, amides, and heterocyclic compounds.

These transformations make this compound a valuable building block for the synthesis of complex molecules, including inhibitors of the Keap1-Nrf2 protein-protein interaction, which are relevant in diseases involving oxidative stress.

Data Presentation

The following tables summarize representative quantitative data for the key reactions of this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | 1-(4-Bromo-2,6-difluorophenyl)piperidine | DMF | K₂CO₃ | 80 | 12 | >90 (representative) |

| Sodium thiophenoxide | 4-Bromo-2,6-difluoro-1-(phenylthio)benzene | DMF | - | 25 | 4 | >95 (representative) |

Table 2: Suzuki-Miyaura Cross-Coupling of this compound

| Boronic Acid | Product | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 4-Phenyl-2,6-difluoronitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (representative) |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,6-difluoronitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 (representative) |

Table 3: Reduction of this compound

| Reagents | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Fe, NH₄Cl | 4-Bromo-2,6-difluoroaniline | EtOH/H₂O | 80 | 2 | >90 (representative) |

| SnCl₂·2H₂O | 4-Bromo-2,6-difluoroaniline | EtOH | 70 | 3 | >90 (representative) |

| H₂ (1 atm), Pd/C | 4-Bromo-2,6-difluoroaniline | MeOH | 25 | 12 | >95 (representative) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-bromo-2,6-difluoroaniline.

Reaction Scheme:

Caption: Oxidation of 4-bromo-2,6-difluoroaniline.

Materials:

-

4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol)

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O) (18.5 g, 0.12 mol)

-

Glacial acetic acid (175 mL)

-

Ice-cold water

-

Round-bottom flask

-

Stirring bar

-

Heating mantle

-

Funnel

-

Filtration apparatus

Procedure:

-

Suspend sodium perborate tetrahydrate (18.5 g) in glacial acetic acid (125 mL) in a round-bottom flask and heat the suspension to 65 °C with stirring.

-

Dissolve 4-bromo-2,6-difluoroaniline (5.0 g) in glacial acetic acid (50 mL).

-

Slowly add the aniline solution to the heated suspension through a funnel over a period of 4 hours.

-

After the addition is complete, heat the reaction mixture for an additional 3 hours.

-

Add a second portion of sodium perborate tetrahydrate (6.0 g) and continue stirring for 14 hours.

-

Add a third portion of sodium perborate tetrahydrate (9.0 g) and stir for another 9 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solid by filtration.

-

Pour the filtrate into ice-cold water (300 mL) to precipitate the product.

-

Collect the precipitated solid by filtration and dry to yield this compound as a yellow solid.

-

Expected Yield: Approximately 3.40 g (60%).[1]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Piperidine (Representative Protocol)

This protocol describes a typical procedure for the reaction of this compound with an amine nucleophile.

Reaction Workflow:

Caption: SNAr reaction workflow.

Materials:

-

This compound (1.0 mmol)

-

Piperidine (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a condenser

-

Stirring bar and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous DMF (5 mL) and stir the mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 3: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid (Representative Protocol)

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound.

Signaling Pathway Diagram:

Caption: Suzuki-Miyaura catalytic cycle.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (8 mL)

-

Water (2 mL)

-

Round-bottom flask with a condenser

-

Stirring bar and magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add toluene (8 mL) and water (2 mL).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 mmol) to the mixture under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the biaryl product.

Protocol 4: Reduction of the Nitro Group (Representative Protocol)

This protocol outlines a common method for the reduction of the nitro group to an amine using iron powder.

Logical Relationship Diagram:

Caption: Stepwise reduction of a nitro group.

Materials:

-

This compound (1.0 mmol)

-

Iron powder (Fe) (5.0 mmol)

-

Ammonium chloride (NH₄Cl) (5.0 mmol)

-

Ethanol (10 mL)

-

Water (3 mL)

-

Round-bottom flask with a condenser

-

Stirring bar and magnetic stirrer

-

Celite

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).

-

Add ethanol (10 mL) and water (3 mL).

-

Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 2 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product.

Conclusion

This compound is a highly functionalized and reactive building block for organic synthesis. The protocols provided herein offer a starting point for its application in the synthesis of complex organic molecules. The ability to undergo selective SNAr, Suzuki coupling, and nitro reduction makes it a valuable tool for the construction of diverse molecular architectures, particularly in the field of drug discovery and development. Researchers are encouraged to optimize the provided representative conditions based on their specific substrates and desired outcomes.

References

5-Bromo-1,3-difluoro-2-nitrobenzene: A Versatile Building Block for Pharmaceutical Synthesis

Introduction

5-Bromo-1,3-difluoro-2-nitrobenzene is a key chemical intermediate increasingly utilized in the synthesis of complex pharmaceutical compounds. Its strategic arrangement of a bromine atom, two fluorine atoms, and a nitro group on a benzene ring offers multiple reaction sites, making it a versatile building block for medicinal chemists. The electron-withdrawing nature of the nitro and fluoro groups activates the molecule for nucleophilic aromatic substitution, while the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions. This combination of functionalities allows for the efficient construction of diverse molecular scaffolds found in a range of biologically active molecules.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Synthetic Applications

The reactivity profile of this compound allows for a variety of chemical transformations crucial in pharmaceutical synthesis.[1] These include:

-

Suzuki-Miyaura Coupling: The carbon-bromine bond is readily functionalized via palladium-catalyzed Suzuki-Miyaura coupling to form new carbon-carbon bonds, enabling the synthesis of biaryl structures.[1] This reaction is fundamental in creating the core structures of many kinase inhibitors.

-

Buchwald-Hartwig Amination: The bromine atom can be substituted with various amines through Buchwald-Hartwig amination, a powerful method for constructing carbon-nitrogen bonds. This is particularly useful for introducing key pharmacophoric elements.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to nucleophilic attack, allowing for the displacement of the fluorine atoms by nucleophiles such as amines, alcohols, and thiols.[1]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through amide bond formation or diazotization reactions.[1]

A general workflow for the utilization of this compound in pharmaceutical synthesis is depicted below.

Caption: Synthetic pathways using this compound.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The dysregulation of protein kinase activity is a common feature of many cancers. The synthesis of small molecule kinase inhibitors often involves the construction of heterocyclic cores decorated with various substituents that interact with the ATP-binding site of the kinase. This compound is an excellent starting material for the synthesis of such compounds.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) that can be targeted by inhibitors synthesized from this building block.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following are representative protocols for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction to synthesize a biaryl compound, a common core structure in many kinase inhibitors.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 mmol |

| Arylboronic acid | 1.2 mmol |

| Pd(PPh₃)₄ | 0.05 mmol |

| K₂CO₃ | 2.0 mmol |

| Toluene/Ethanol/Water | 3:1:1 (5 mL) |

| Temperature | 90 °C |

| Reaction Time | 12 h |

| Typical Yield | 85-95% |

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add the degassed solvent mixture of toluene, ethanol, and water (5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the amination of this compound to introduce a nitrogen-containing substituent.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

| Reagent/Parameter | Quantity/Value |

| This compound | 1.0 mmol |

| Amine | 1.2 mmol |

| Pd₂(dba)₃ | 0.02 mmol |

| XPhos | 0.08 mmol |

| NaOt-Bu | 1.4 mmol |

| Toluene | 5 mL |

| Temperature | 100 °C |

| Reaction Time | 8 h |

| Typical Yield | 75-90% |

Procedure:

-

In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and XPhos (0.08 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography.

Protocol 3: Nitro Group Reduction

This protocol describes the reduction of the nitro group to an amine, a crucial step for further functionalization.

Table 3: Reagents and Conditions for Nitro Group Reduction

| Reagent/Parameter | Quantity/Value |

| Substituted 2-nitrobenzene derivative | 1.0 mmol |

| Iron powder | 5.0 mmol |

| Ammonium chloride (sat. aq.) | 5 mL |

| Ethanol | 10 mL |

| Temperature | 80 °C |

| Reaction Time | 2 h |

| Typical Yield | 90-98% |

Procedure:

-

To a round-bottom flask, add the nitro-containing compound (1.0 mmol), iron powder (5.0 mmol), and ethanol (10 mL).

-

Add saturated aqueous ammonium chloride (5 mL).

-

Heat the mixture to 80 °C and stir vigorously for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the aniline derivative, which is often used without further purification.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. The protocols provided herein offer robust and efficient methods for the key reactions involving this compound, enabling researchers and scientists in drug discovery to accelerate their synthetic efforts.

References

Application Notes and Protocols: 5-Bromo-1,3-difluoro-2-nitrobenzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-difluoro-2-nitrobenzene is a key fluorinated building block in the synthesis of a variety of agrochemicals. Its specific substitution pattern, featuring a reactive bromine atom, a nitro group, and two fluorine atoms, allows for diverse chemical transformations, making it a valuable intermediate in the preparation of complex and highly active fungicidal and insecticidal molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and overall efficacy of the final agrochemical product.

This document provides detailed application notes on the use of this compound in the synthesis of pyrazole carboxamide fungicides and outlines a general synthetic protocol for its conversion to key intermediates.

Application in Fungicide Synthesis: Pyrazole Carboxamides

Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. This compound serves as a crucial starting material for the synthesis of the aniline moiety in several patented pyrazole carboxamide fungicides.

The general synthetic strategy involves the initial conversion of this compound to 3,5-difluoroaniline, which is then coupled with a pyrazole carboxylic acid derivative to form the final fungicidal molecule.

Logical Workflow for the Synthesis of Pyrazole Carboxamide Fungicides

Caption: Synthetic pathway from this compound to Pyrazole Carboxamide Fungicides.

Quantitative Data Summary

The following table summarizes typical reaction yields for the key transformation of a related substrate to 3,5-difluoroaniline, a crucial intermediate derivable from this compound.

| Step | Reactant | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1 | 2,6-dichloro-3,5-difluoronitrobenzene | 3,5-difluoroaniline | H₂, Pd/C, MgO, Toluene, Water, 45°C | 69.2 | Not Specified | --INVALID-LINK-- |

Note: This data is for a related compound but demonstrates a feasible high-yield route to the key 3,5-difluoroaniline intermediate.

Experimental Protocols

The following protocols describe the synthesis of key intermediates from precursors structurally related to this compound, providing a methodological basis for its application in agrochemical synthesis.

Protocol 1: Synthesis of 3,5-Difluoroaniline from 2,6-Dichloro-3,5-difluoronitrobenzene (Illustrative Method)

This protocol details the reductive dehalogenation of a dichlorodifluoronitrobenzene to produce 3,5-difluoroaniline. A similar reduction and debromination of 4-Bromo-2,6-difluoroaniline (obtainable from this compound) would yield the same key intermediate.

Materials:

-

2,6-dichloro-3,5-difluoronitrobenzene

-

Toluene

-

5% Palladium on Carbon (Pd/C), 50% water content

-

Magnesium Oxide (MgO)

-

Water

-

Hydrogen gas

-

Autoclave

Procedure:

-

Into a reaction vessel (autoclave), introduce 547 g of crude 2,6-dichloro-3,5-difluoronitrobenzene (containing 86% 2,6-dichloro-3,5-difluoronitrobenzene and 13% 3,5-dichloro-2,6-difluoronitrobenzene) in 100 g of toluene.

-

Add 17.5 g of 5% Pd/C (50% water content) and 104.8 g of MgO in 450 g of water to the reaction mixture.

-

Heat the mixture to 45°C.

-

Introduce hydrogen gas into the autoclave and maintain the temperature at 45°C to reduce the nitro group to the corresponding amine.

-

After the initial reduction, the reaction can be further processed to achieve dehalogenation to yield 3,5-difluoroaniline.

-

The product can be purified by steam distillation and/or fractional distillation.

Expected Yield: 69.2% of theory for 3,5-difluoroaniline.[1]

Protocol 2: General Procedure for Amide Coupling to form Pyrazole Carboxamides

This protocol provides a general method for the coupling of an aniline derivative with a pyrazole carboxylic acid to form the final pyrazole carboxamide fungicide.

Materials:

-

3,5-Difluoroaniline (or a derivative thereof)

-

A substituted pyrazole-4-carboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend the substituted pyrazole-4-carboxylic acid in anhydrous DCM. Add a stoichiometric excess of thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

-

Amide Coupling: In a separate flask, dissolve 3,5-difluoroaniline and a suitable base in anhydrous DCM. Cool the solution to 0°C. Add the crude pyrazole-4-carbonyl chloride solution dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide fungicide.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and evaluation of novel pyrazole carboxamide fungicides.

Caption: General workflow for the development of pyrazole carboxamide fungicides.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 5-Bromo-1,3-difluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-difluoro-2-nitrobenzene is a versatile aromatic building block extensively utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, arising from the presence of three electron-withdrawing groups (one nitro and two fluoro substituents) and a displaceable bromine atom, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of targeted therapeutic agents and advanced agrochemicals.[1]

The electron-deficient nature of the benzene ring significantly facilitates the displacement of the bromine atom at the C5 position, and under certain conditions, the fluorine atoms, by various nucleophiles.[3] This document provides detailed application notes and experimental protocols for key SNAr reactions involving this compound, with a focus on its application in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.

Key Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of biologically active compounds.

Pharmaceuticals: This compound is a crucial starting material for the synthesis of a variety of pharmaceutical agents, most notably kinase inhibitors. Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells.[3] Dysregulation of Syk activity is implicated in autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target.[4] this compound serves as a scaffold for the construction of potent and selective Syk inhibitors.

Agrochemicals: The structural motifs derived from this versatile building block are also found in modern agrochemicals. Its reactivity allows for the development of novel fungicides and herbicides, contributing to crop protection and enhanced agricultural productivity.[2]

Experimental Protocols

The following protocols are derived from established synthetic routes and provide detailed methodologies for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Protocol 1: SNAr Reaction with a Primary Amine (Synthesis of a Syk Inhibitor Precursor)

This protocol describes the reaction of this compound with a primary amine, a key step in the synthesis of pyrimidine-5-carboxamide based Syk inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Primary amine (e.g., 3-aminopyridine)

-

Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in NMP, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the reaction mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-